molecular formula C12H12O4 B1230256 Eugenitin CAS No. 480-12-6

Eugenitin

Cat. No.: B1230256
CAS No.: 480-12-6
M. Wt: 220.22 g/mol
InChI Key: RGTSAUBIQAKKLC-UHFFFAOYSA-N
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Description

Eugenitin belongs to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in cloves and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a member of chromones. It has a role as a metabolite.

Scientific Research Applications

Pharmacokinetics in Biological Fluids

Eugenitin, a chromone derivative found in dried flower buds of Syzygium aromaticum, had no prior reports regarding its pharmacokinetics in biological fluids until recently. A study by Lin et al. (2021) developed a UPLC-MS/MS method to determine this compound in mouse blood. This method was used to study the pharmacokinetics of this compound in mice, revealing an absolute availability of 12% after intravenous and oral administration (Lin et al., 2021).

Enzyme Activation

This compound has been shown to activate a recombinant GH11 endo-xylanase by 40%. This discovery by Andrioli et al. (2012) demonstrates the potential of this compound in biotechnological applications. The study revealed that this compound interacts with the enzyme through a hydrogen bond with a serine residue and a stacking interaction with a tryptophan residue, modifying the enzyme's activity on different substrates and affecting its kinetic parameters (Andrioli et al., 2012).

Application in Bio-Design

This compound has also been explored in the context of synthetic biology. Grote et al. (2015) presented a study on Eugenie, an interface for aiding synthetic biologists in the process of bio-design. This research highlights the potential of this compound in the field of bio-design, offering new interaction techniques for constructing complex queries with tangible tokens and interactive tabletops (Grote et al., 2015).

Antimicrobial Properties and Industry Applications

A comprehensive review by Mak et al. (2019) on eugenol, which includes this compound, details its antimicrobial properties and applications in the food industry. This study provides insight into the transformation of eugenol from ethnomedicine to a protectant in the food industry, highlighting its significant antimicrobial activities against a broad spectrum of pathogens (Mak et al., 2019).

Biochemical Analysis

Biochemical Properties

Eugenitin plays a significant role in biochemical reactions, particularly in the activation of enzymes. It has been shown to activate recombinant GH11 endo-xylanase by 40% at a concentration of 5 mM . The interaction involves hydrogen bonding with a serine residue and stacking interaction with a tryptophan residue in the enzyme . This activation modifies the optimal pH and temperature activities of the enzyme and slightly affects its kinetic parameters .

Cellular Effects

This compound influences various cellular processes, including enzyme activation and modulation of metabolic activities. It has been reported to activate glucoamylase from Aspergillus niveus . This activation can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound’s ability to enhance enzyme activity suggests its potential role in improving metabolic efficiency in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary interactions include hydrogen bonding with serine residues and stacking interactions with tryptophan residues in enzymes . These interactions lead to enzyme activation, which can result in changes in gene expression and metabolic pathways. The molecular docking studies have provided insights into the binding orientation and interaction sites of this compound with enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained enzyme activation over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to activate enzymes without causing adverse effects . At higher dosages, there may be potential toxic effects that need to be carefully monitored. The threshold effects and toxicology studies are essential to determine the safe and effective dosage range for this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to enzyme activation. It interacts with enzymes such as GH11 endo-xylanase and glucoamylase, influencing their activity and, consequently, the metabolic flux . The compound’s role in these pathways can lead to changes in metabolite levels and overall metabolic efficiency in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues . Understanding the transport mechanisms is crucial for determining the bioavailability and therapeutic potential of this compound.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound can influence its activity and function, making it an essential aspect of its biochemical analysis.

Properties

IUPAC Name

5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTSAUBIQAKKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197376
Record name Eugenitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eugenitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-12-6
Record name Eugenitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eugenitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eugenitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eugenitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 °C
Record name Eugenitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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